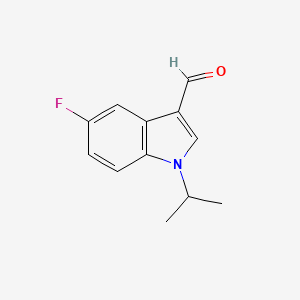
5-氟-1-异丙基-1H-吲哚-3-甲醛
描述
“5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also plays a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .科学研究应用
醛糖还原酶和醛还原酶抑制
吲哚衍生物已被评估为醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 抑制剂的潜力,这些酶参与糖尿病并发症。 “5-氟-1-异丙基-1H-吲哚-3-甲醛”的特定结构可能在该应用中提供独特的结合特性和功效 .
抗 HIV 活性
一些吲哚衍生物在分子对接研究中已显示出作为抗 HIV 药物的潜力。 “5-氟-1-异丙基-1H-吲哚-3-甲醛”中的氟和异丙基可能通过与病毒蛋白的特定相互作用,有助于其对抗 HIV-1 的潜在活性 .
3. 抗 RNA 和 DNA 病毒的抗病毒活性 吲哚衍生物已被研究用于其对抗多种 RNA 和 DNA 病毒的抗病毒活性。 “5-氟-1-异丙基-1H-吲哚-3-甲醛”独特的取代模式可能会影响其抗病毒功效的范围 .
药物支架组装
吲哚核心是药物化学中一个有价值的支架,由于其反应性醛基,“5-氟-1-异丙基-1H-吲哚-3-甲醛”可以作为合成各种药学上有趣的化合物的关键中间体 .
化学性质和合成
“5-氟-1-异丙基-1H-吲哚-3-甲醛”的分子式、重量和其他化学性质使其适合化学研究中的各种合成应用,可能导致发现具有独特生物活性的新化合物 .
未来方向
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
生化分析
Biochemical Properties
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in biochemical pathways .
Cellular Effects
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression . Additionally, 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular function and contribute to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of various metabolites . Long-term exposure to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at certain dosage levels .
Metabolic Pathways
5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be oxidized to form indole-3-carboxylic acid derivatives . These metabolic transformations can affect the compound’s biological activity and contribute to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and contribute to their biological effects .
属性
IUPAC Name |
5-fluoro-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCBYPWOQCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


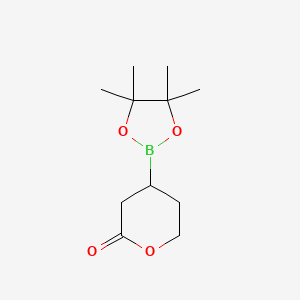
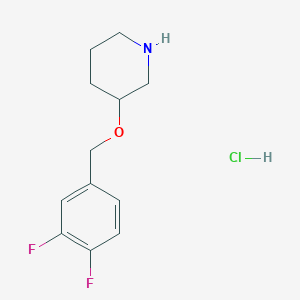

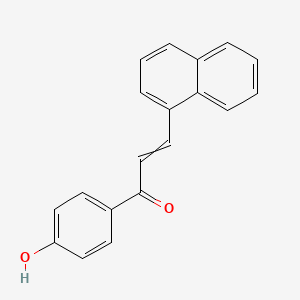




![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)
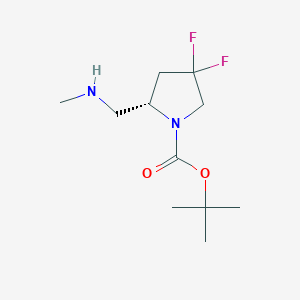
![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)
![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)
